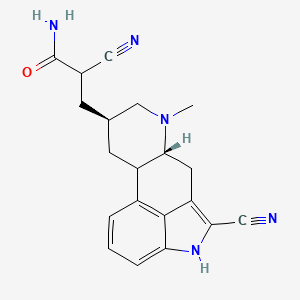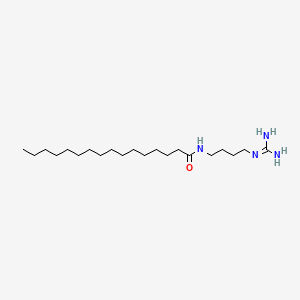
Palmitamidobutyl guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitamidobutyl guanidine is an organic compound characterized by the presence of a guanidine group attached to a palmitamide moiety through a butyl chain. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications due to its ability to reduce surface tension and act as a cleansing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palmitamidobutyl guanidine typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with a guanidine derivative, such as S-methylisothiourea, under basic conditions to yield this compound . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the guanylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitamidobutyl guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used
Applications De Recherche Scientifique
Palmitamidobutyl guanidine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its cleansing and conditioning properties
Mécanisme D'action
The mechanism of action of palmitamidobutyl guanidine involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. The guanidine group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, including proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lauramidobutyl guanidine
- Myristamidobutyl guanidine
- Stearamidobutyl guanidine
Uniqueness
Palmitamidobutyl guanidine is unique due to its longer palmitamide chain, which enhances its hydrophobic interactions and surfactant properties compared to shorter-chain analogs like lauramidobutyl guanidine and myristamidobutyl guanidine . This makes it particularly effective in applications requiring strong emulsifying and cleansing actions.
Propriétés
Numéro CAS |
211516-10-8 |
|---|---|
Formule moléculaire |
C21H44N4O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
InChI |
InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25) |
Clé InChI |
YUHHYXSTJDQMJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


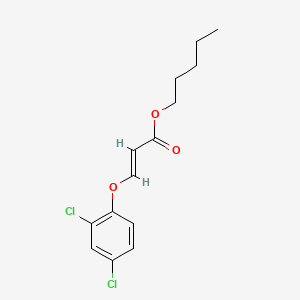
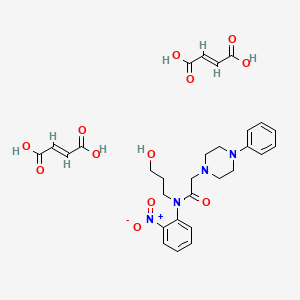
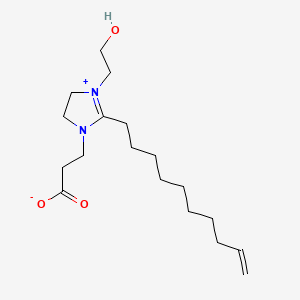


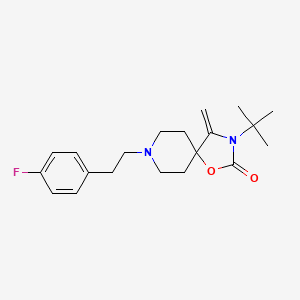
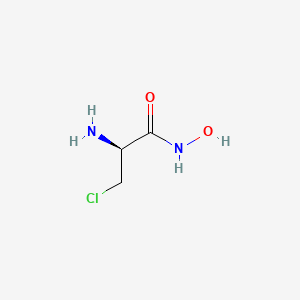
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
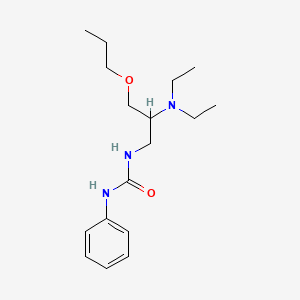

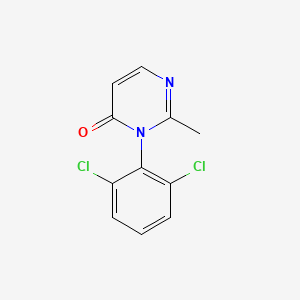
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

